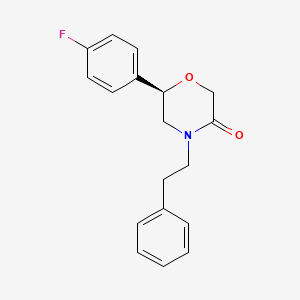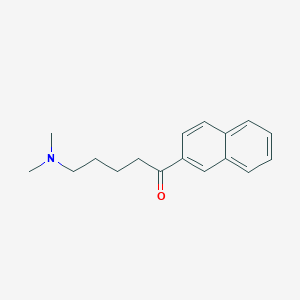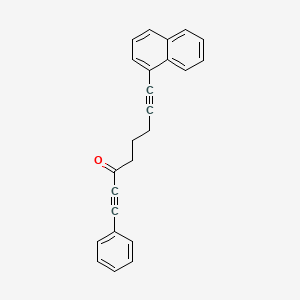
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one is an organic compound that features a naphthalene ring and a phenyl group connected through an octadiyne chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one typically involves the coupling of naphthalene and phenyl groups through an octadiyne chain. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts to facilitate the formation of carbon-carbon bonds between terminal alkynes and aryl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural isomers.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alkenes or alkanes.
科学研究应用
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
作用机制
The mechanism of action of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one involves its interaction with molecular targets through its aromatic and alkyne groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission .
相似化合物的比较
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds are used in similar applications, such as OLEDs, due to their emissive properties.
Naphthoylindoles: These compounds have applications in medicinal chemistry and as synthetic cannabinoids.
Uniqueness
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one is unique due to its specific structural features, which combine the properties of naphthalene and phenyl groups with an octadiyne chain. This unique structure imparts distinct electronic and photophysical properties, making it valuable for specialized applications in materials science and organic electronics .
属性
CAS 编号 |
917894-70-3 |
|---|---|
分子式 |
C24H18O |
分子量 |
322.4 g/mol |
IUPAC 名称 |
8-naphthalen-1-yl-1-phenylocta-1,7-diyn-3-one |
InChI |
InChI=1S/C24H18O/c25-23(19-18-20-10-3-1-4-11-20)16-6-2-5-12-21-14-9-15-22-13-7-8-17-24(21)22/h1,3-4,7-11,13-15,17H,2,6,16H2 |
InChI 键 |
XVPHHPKVZWAGKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC(=O)CCCC#CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea](/img/structure/B12627087.png)
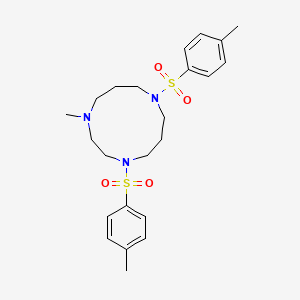
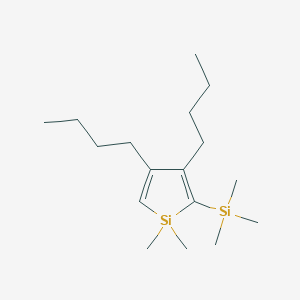
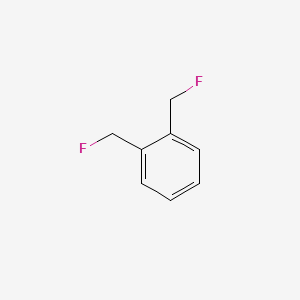
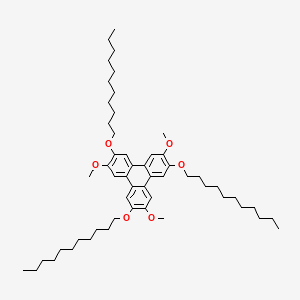


![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
